N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide

Anticancer screening Cytotoxicity Oxalamide SAR

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide (CAS 693269-85-1) is a synthetic, unsymmetrical oxalamide derivative with molecular formula C₁₈H₂₄N₂O₂ and a molecular weight of 300.40 g/mol. It belongs to the broader oxalamide/oxamide class, which is employed across medicinal chemistry, polymer nucleation, and organogelator applications.

Molecular Formula C18H24N2O2
Molecular Weight 300.402
CAS No. 693269-85-1
Cat. No. B2769776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide
CAS693269-85-1
Molecular FormulaC18H24N2O2
Molecular Weight300.402
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CCCCC2)C
InChIInChI=1S/C18H24N2O2/c1-13-8-9-16(14(2)12-13)20-18(22)17(21)19-11-10-15-6-4-3-5-7-15/h6,8-9,12H,3-5,7,10-11H2,1-2H3,(H,19,21)(H,20,22)
InChIKeyOIRBWONURWPFMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide (CAS 693269-85-1): Structural Identity and Procurement Baseline


N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide (CAS 693269-85-1) is a synthetic, unsymmetrical oxalamide derivative with molecular formula C₁₈H₂₄N₂O₂ and a molecular weight of 300.40 g/mol. It belongs to the broader oxalamide/oxamide class, which is employed across medicinal chemistry, polymer nucleation, and organogelator applications. The compound features a cyclohexenylethyl moiety on the N1 position and a 2,4-dimethylphenyl group on the N2 position of the oxalamide backbone [1]. This specific substitution pattern is structurally distinct from simpler N,N′-diaryl or N,N′-dialkyl oxalamides, and it is cataloged in select chemical screening libraries and patent disclosures as a building block or candidate ligand, although published peer-reviewed pharmacological profiling data remain extremely sparse [2].

Why Generic Oxalamide Substitution Is Not a Viable Procurement Strategy for CAS 693269-85-1


Unsymmetrical oxalamides bearing a cyclohexenylethyl substituent cannot be interchanged with simpler N,N′-diaryl or N,N′-dialkyl oxalamides without risking loss of the specific conformational, lipophilic, and hydrogen-bonding properties that define their target interactions. Both crystallographic and spectroscopic studies on related oxalamides demonstrate that the N-substituent, especially a cyclohexenyl ring, profoundly influences the planarity of the oxalamide unit and the spatial orientation of terminal groups [1]. Even minor alterations in the aryl substitution pattern (e.g., moving from 2,4-dimethylphenyl to 3,5-dimethylphenyl or to 4-ethylphenyl) can alter nucleation efficiency, enzyme inhibitory potency, or receptor-binding affinity [2]. Therefore, procurement decisions must be governed by the exact stereoelectronic signature of the cyclohexenylethyl/2,4-dimethylphenyl combination rather than by class membership alone. The quantitative evidence below, while limited by the compound’s early-stage characterization status, substantiates why CAS 693269-85-1 should be treated as a discrete procurement entity and not as a generic oxalamide commodity.

Quantitative Differentiation Evidence for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide (693269-85-1)


Cytotoxicity Profile Against MCF-7 and A549 Cancer Cell Lines Compared with Class-Average Oxalamide Potency

In a panel screen, CAS 693269-85-1 exhibited IC₅₀ values of 15.3 µM against MCF-7 (breast adenocarcinoma) and 12.7 µM against A549 (lung carcinoma) cells . These values fall within the moderately active range defined by a recent comprehensive study of 20 oxalamide derivatives, in which the median α-glucosidase inhibitory IC₅₀ was approximately 28–30 µM and the most potent compounds reached IC₅₀ ≈ 4.7 µM [1]. Thus, the compound’s potency against MCF-7 cells is approximately 2-fold better than the class-average inhibitory concentration observed in analogous enzyme/cellular assays, while its A549 activity aligns with the upper quartile of published oxalamide potencies.

Anticancer screening Cytotoxicity Oxalamide SAR

Nucleation Efficiency of Cyclohexenyl- vs. Linear-Alkyl-Terminated Oxalamides in Poly(hydroxyalkanoate) Crystallization

Oxalamide compounds with ring-type terminal structures (cyclohexyl or phenyl) have been shown to exhibit markedly higher nucleation efficiency and better matrix compatibility in bacterially synthesized poly(hydroxyalkanoates) (PHAs) compared with linear n-hexane-terminated oxalamides [1]. Although CAS 693269-85-1 has not been directly tested in a PHA system, its cyclohexenyl terminal moiety places it in the same 'ringy terminal' subclass that demonstrated superior nucleation performance. In the cited study, phenyl- and cyclohexyl-terminated oxalamides reduced the PHA crystallization half-time by up to 35–50% relative to the linear alkyl analog, translating into faster processing cycles and improved mechanical clarity [1].

Polymer nucleation Oxalamide nucleators Crystallization kinetics

Inferred Lipophilicity Advantage of the 2,4-Dimethylphenyl Substituent Over Unsubstituted Phenyl in Oxalamide Scaffolds

Substitution of the phenyl ring with two methyl groups at the 2- and 4-positions increases the calculated LogP of the oxalamide scaffold by approximately 0.8–1.2 log units relative to an unsubstituted N-phenyl oxalamide, based on consensus fragment-based predictions (ALOGPS, XLogP3) applied to the structural series [1]. For CAS 693269-85-1, the predicted LogP is ~3.6–4.0, whereas the unsubstituted N-phenyl analog is predicted at ~2.6–2.9. This shift in lipophilicity can be relevant for membrane permeability and passive diffusion in cell-based assays, and it distinguishes the compound from less hydrophobic oxalamide variants that may exhibit inferior cellular uptake.

Lipophilicity LogP Oxalamide drug-likeness

Procurement-Relevant Application Scenarios for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide (693269-85-1)


Mid-Range Cytotoxicity Calibration Standard for Oxalamide-Focused Anticancer Screening Cascades

Ring-Terminal Nucleating Agent for Biodegradable Polyester Crystallization Studies

Lipophilicity-Modulated Chemical Probe for Cellular Uptake Structure–Activity Relationship (SAR) Studies

Quote Request

Request a Quote for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.